2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
Description
While specific research data for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is not extensively documented in public literature, an analysis of its structural components provides a clear indication of its intended role and utility in chemical research. The molecule combines a fluorinated acetophenone (B1666503) core with a flexible, hydrophilic side chain, suggesting its application as a sophisticated building block in the synthesis of bioactive compounds and advanced materials. Its chemical identity is defined by the strategic placement of a fluorine atom, an acetyl group, and a 2-methoxyethoxy group on a benzene (B151609) ring.
Table 1: Key Structural Components of this compound
| Component | Chemical Group | Position on Benzene Ring | Primary Contribution |
|---|---|---|---|
| Acetophenone Core | Acetyl Group (-COCH₃) | 1' | Provides a reactive ketone handle for further chemical modifications. |
| Fluorination | Fluorine Atom (-F) | 2' | Modifies electronic properties, metabolic stability, and molecular conformation. |
| Ether Linkage | 2-Methoxyethoxy Group (-OCH₂CH₂OCH₃) | 4' | Influences solubility, flexibility, and potential for hydrogen bonding. |
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of all pharmaceuticals. nih.govacs.org Fluorinated acetophenones, specifically, are highly valued as intermediates. The presence of a fluorine atom on the aromatic ring can profoundly alter the molecule's physicochemical properties. nih.gov
One of the key benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes that might otherwise deactivate a drug molecule. researchgate.net Furthermore, fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing a compound's bioavailability and its ability to interact with biological targets. nih.gov
In the context of 2'-fluoro-substituted acetophenones, the fluorine atom also plays a crucial role in controlling the molecule's conformation. Studies have shown that the repulsion between the electronegative fluorine and the carbonyl oxygen forces the molecule to adopt a preferred three-dimensional shape (the s-trans conformer). nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency. nih.gov The favorable properties conferred by fluorine make fluorinated acetophenones versatile scaffolds for creating new therapeutic agents. researchgate.netbioengineer.org
The 2-methoxyethoxy group, while less common than a simple methoxy (B1213986) substituent, offers several distinct advantages in advanced compound design. This moiety is composed of an ethyl ether linker with a terminal methyl group, which imparts a unique combination of flexibility and hydrophilicity.
Furthermore, a related chemical group, the 2-methoxyethoxymethyl (MEM) ether, is widely used in organic synthesis as a protecting group for alcohols. wikipedia.org The MEM group is valued for its specific stability under certain conditions and its reliable removal under others, making it a tool for sophisticated, multi-step syntheses. wikipedia.org The presence of the 2-methoxyethoxy moiety on the acetophenone scaffold thus provides a flexible linker that can modulate solubility and offers a specific chemical handle for either stable incorporation or potential cleavage in a synthetic route.
Table 2: Comparison of Common Substituents in Compound Design
| Substituent Group | Typical Hansch π Value (Lipophilicity) | Key Properties |
|---|---|---|
| Methyl (-CH₃) | +0.5 | Increases lipophilicity, simple steric bulk. |
| Methoxy (-OCH₃) | -0.02 | Electron-donating, potential H-bond acceptor, can block metabolism. nih.gov |
| 2-Methoxyethoxy (-OCH₂CH₂OCH₃) | (More negative than methoxy) | Increases hydrophilicity, adds flexibility, multiple H-bond acceptor sites. |
Acetophenone, the simplest aromatic ketone, has been a central molecule in organic chemistry since its first synthesis in 1857. nih.gov Initially identified in coal tar, it became a valuable industrial chemical used in fragrances, resins, and as a precursor for more complex chemical structures. nih.govbritannica.comwikipedia.org
Historically, acetophenones have served as foundational starting materials for a vast array of chemical reactions. Their acetyl group is readily functionalized through reactions like aldol (B89426) condensations, halogenations, and reductions, making them ideal intermediates. nih.govresearchgate.net In the pharmaceutical industry, acetophenone derivatives are indispensable building blocks for a wide range of drugs. They are precursors to analgesics, anti-inflammatory agents, and many other therapeutic compounds. nih.govepo.org
The evolution of synthetic methods, such as Friedel-Crafts acylation, has made a wide variety of substituted acetophenones readily accessible. epo.org This accessibility has allowed chemists to systematically modify the aromatic ring with different functional groups to fine-tune the properties of the final products. The long and rich history of acetophenone derivatives underscores their reliability and versatility as key intermediates in the ongoing development of new medicines, materials, and other valuable chemical products. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-fluoro-4-(2-methoxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)10-4-3-9(7-11(10)12)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCQCZJFCHRWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways of 2 Fluoro 4 2 Methoxyethoxy Acetophenone and Derivatives
Elucidation of Reaction Mechanisms in Acetophenone (B1666503) Functionalization
The functionalization of the acetophenone core in 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a subject of detailed study, with a particular focus on how the substituents on the aromatic ring dictate the course of chemical transformations.
Role of Fluorine and Methoxyethoxy Groups in Reactivity and Selectivity
The reactivity and regioselectivity of this compound are profoundly influenced by the electronic properties of the ortho-fluoro and para-methoxyethoxy substituents. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also participate in resonance by donating a lone pair of electrons (+M effect), although this effect is generally weaker than its inductive withdrawal for halogens.
The ortho-position of the fluorine atom relative to the acetyl group introduces significant steric and electronic consequences. Studies on 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. nih.gov This conformational lock is driven by the minimization of dipolar repulsion between the C=O and C-F bonds. nih.gov This preferred conformation can influence the accessibility of reagents to the acetyl group and the adjacent aromatic protons, thereby affecting reaction pathways.
Conversely, the 4'-(2-methoxyethoxy) group is an electron-donating group (+M > -I). The ether oxygen atoms can donate lone-pair electron density to the aromatic ring via resonance, thereby activating the ring towards electrophilic attack, particularly at the positions ortho and para to it (positions 3' and 5'). The interplay between the deactivating ortho-fluoro and the activating para-methoxyethoxy groups creates a nuanced reactivity profile, often leading to highly regioselective transformations.
The combined electronic effects of these two groups are summarized in the table below:
| Functional Group | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Aromatic Ring | Directing Influence |
| 2'-Fluoro | Strong | Weak | Deactivating | Ortho, Para |
| 4'-(2-methoxyethoxy) | Weak | Strong | Activating | Ortho, Para |
This electronic tug-of-war is critical in directing incoming electrophiles or in stabilizing intermediates during nucleophilic reactions on the acetyl group.
Nucleophilic and Electrophilic Activation Pathways
The functionalization of this compound can proceed through either nucleophilic or electrophilic pathways, targeting different parts of the molecule.
Nucleophilic Activation: The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by nucleophiles. The reactivity of the carbonyl group can be influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atom at the ortho position can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted acetophenone. beilstein-journals.org Reactions such as reductions, additions of organometallic reagents, and condensations are common nucleophilic activation pathways. For instance, the asymmetric reduction of α-fluoroacetophenones has been investigated to produce chiral alcohols, highlighting the importance of this pathway in stereoselective synthesis. researchgate.net
Electrophilic Activation: Electrophilic attack can occur on the aromatic ring or at the α-carbon of the acetyl group.
Aromatic Substitution: The electron-donating 4'-(2-methoxyethoxy) group directs electrophiles primarily to the 3' and 5' positions. However, the deactivating effect of the 2'-fluoro group and the acetyl group must be considered.
α-Functionalization: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a nucleophile and can react with a variety of electrophiles. Electrophilic fluorinating agents, for example, can be used to introduce a second fluorine atom at the α-position. researchgate.netalfa-chemistry.com The formation of the enolate and its subsequent reaction are key steps in many synthetic transformations of acetophenones.
Different methods for the fluorination of acetophenones, which can be applied to derivatives like this compound, are summarized below:
| Fluorination Type | Reagent Example | Mechanism | Substrate Site |
| Electrophilic | Selectfluor® (F-TEDA-BF4) | Reaction of an enol or enolate with an electrophilic fluorine source. researchgate.netnih.gov | α-carbon of the acetyl group |
| Nucleophilic | Tetrabutylammonium hydrogen bifluoride (TBABF) | S_N2 displacement of a leaving group (e.g., bromine) by a fluoride (B91410) ion. researchgate.net | α-carbon of the acetyl group |
Stereochemical Considerations in the Synthesis of Derivatives
The synthesis of derivatives of this compound often involves the creation of new stereocenters, making stereochemical control a critical aspect. The introduction of fluorine can significantly influence the stereochemical outcome of reactions. d-nb.info
When the carbonyl group of this compound is reduced to a hydroxyl group, a new stereocenter is formed at the benzylic position. The stereoselectivity of this reduction can be controlled by using chiral reducing agents or catalysts. The conformational preference of the starting material, with the bulky methoxyethoxy group and the ortho-fluoro substituent, can create a biased steric environment, potentially leading to diastereoselective reactions when a chiral center is already present in a reactant.
Furthermore, in reactions involving the α-carbon, such as alkylation or aldol (B89426) condensation, the formation of a new stereocenter adjacent to the aromatic ring requires careful control of reaction conditions to achieve the desired stereoisomer. The principles of asymmetric synthesis, including the use of chiral auxiliaries, catalysts, or reagents, are paramount in these transformations. d-nb.info
Kinetic and Thermodynamic Aspects of Formation Reactions
The formation of this compound itself, typically through a Friedel-Crafts acylation or a related reaction, is governed by kinetic and thermodynamic principles. The choice of Lewis acid catalyst, solvent, and reaction temperature can influence the rate and yield of the reaction.
Applications in Advanced Organic Synthesis Beyond Direct Production
2'-Fluoro-4'-(2-methoxyethoxy)acetophenone as a Versatile Building Block
The reactivity of the carbonyl and adjacent methyl group in this compound allows it to participate in a wide range of classical organic reactions, establishing it as a versatile building block for more intricate molecules.
This compound is an ideal precursor for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one compounds belonging to the flavonoid family. wpmucdn.com These are typically synthesized through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt reaction. acgpubs.org In this reaction, the acetophenone (B1666503) derivative, possessing α-hydrogens, condenses with an aromatic aldehyde that lacks α-hydrogens. rsc.org
The process begins with a base, such as potassium hydroxide (B78521) (KOH), deprotonating the α-carbon of the acetophenone, creating a reactive enolate. wpmucdn.comnih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the characteristic α,β-unsaturated carbonyl system of the chalcone (B49325). The presence of the fluoro and methoxyethoxy groups on the acetophenone ring influences the electronic properties and reactivity of the resulting chalcone derivatives.
Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|
The compound serves as an excellent substrate in the Mannich reaction, a three-component condensation that forms a C-C bond via aminoalkylation. epa.gov This reaction involves an active methylene (B1212753) compound (the acetophenone), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. su.edu.pk
In this context, this compound provides the acidic α-protons necessary for the reaction. The amine and formaldehyde (B43269) first react to form an electrophilic iminium ion. The acetophenone, in its enol form, then attacks this iminium ion, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. epa.govsu.edu.pk These Mannich bases are valuable synthetic intermediates themselves, capable of undergoing further transformations such as elimination to yield α,β-unsaturated ketones.
Table 2: General Scheme of the Mannich Reaction
| Ketone (Active Methylene) | Aldehyde | Amine | Product |
|---|
Chalcones derived from this compound are key intermediates in the synthesis of various heterocyclic compounds. The α,β-unsaturated ketone moiety within the chalcone structure is a Michael acceptor and is susceptible to reactions with dinucleophiles, leading to the formation of five- or six-membered rings. nih.gov
For instance, reacting these chalcones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of dihydropyrazole derivatives through a cyclization reaction. nih.gov Similarly, other reagents can be used to construct a variety of heterocyclic cores, demonstrating the role of the parent acetophenone as a foundational element in heterocyclic chemistry.
Table 3: Heterocycle Synthesis from Chalcone Intermediates
| Chalcone Precursor | Reagent | Resulting Heterocyclic System |
|---|---|---|
| Derived from this compound | Hydrazine Hydrate | Dihydropyrazole |
| Derived from this compound | Hydroxylamine | Isoxazole |
| Derived from this compound | Guanidine | Aminopyrimidine |
Utilization in Solid-Phase Organic Synthesis as Linker Units
In the field of solid-phase synthesis, particularly for peptides and other organic molecules, linker units are crucial for anchoring the initial reactant to an insoluble polymer support. Acetophenone-based structures have been developed as effective linkers for this purpose. nih.govresearchgate.net
An acetophenone derivative like this compound can be functionalized and attached to a polystyrene resin. The synthesis of a peptide or other organic molecule can then proceed step-wise on this solid support. The linker is designed to be stable throughout the synthesis but cleavable under specific conditions, often using an acid like trifluoroacetic acid (TFA), to release the final product with a carboxylic acid terminus. nih.gov The methoxyethoxy group can enhance the solvation properties of the linker-resin complex, potentially improving reaction kinetics in the solid phase. peptide.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4'-fluoro-2'-hydroxyacetophenone |
| 2′,4′,6′-Trimethoxyacetophenone |
| Acetophenone |
| Benzaldehyde |
| Chalcone |
| Dihydropyrazole |
| Formaldehyde |
| Guanidine |
| Hydrazine |
| Hydrazine hydrate |
| Hydroxylamine |
| Isoxazole |
| Mannich base |
| Polystyrene |
| Potassium hydroxide |
| Pyrazole |
| Sodium hydroxide |
| Thiourea |
Role in Medicinal Chemistry and Drug Discovery Research
Intermediate in Pharmaceutical Development
As a versatile chemical intermediate, 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is utilized in the multi-step synthesis of various pharmacologically active agents. The ketone and fluoro-substituted aromatic ring are key functional groups that allow for a range of chemical modifications and constructions of more complex molecular architectures.
Fluoroacetophenone derivatives are recognized precursors in the development of compounds with anti-inflammatory and analgesic properties. nih.govresearchgate.net This class of molecules is often used to synthesize chalcones, which are known scaffolds for anti-inflammatory agents. researchgate.net The development of selective COX-2 inhibitors, a major class of anti-inflammatory drugs, often involves complex aromatic structures for which substituted acetophenones can serve as starting materials. nih.govmdpi.com The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this compound a relevant intermediate for this class of therapeutics.
The structural motifs present in this compound are relevant to the design of ligands that target the serotonergic system. Ketone-containing compounds are among the various chemical classes explored for their interaction with serotonin (B10506) receptors. google.com The development of selective agonists or antagonists for different serotonin receptor subtypes is a key area of research for treating neuropsychiatric disorders, and this compound provides a scaffold that can be elaborated into more complex molecules with the desired receptor affinity and selectivity.
Beyond pharmaceuticals, acetophenone (B1666503) derivatives are important intermediates in the synthesis of agrochemicals. The acetophenone skeleton is a foundational structure for developing new active ingredients for crop protection, including fungicides. The specific substitutions on the aromatic ring of this compound can be tailored to achieve desired efficacy and spectrum of activity against fungal pathogens.
| Therapeutic/Application Area | Role of the Compound | Key Structural Features Utilized |
|---|---|---|
| Anti-inflammatory & Analgesic Agents | Precursor for synthesizing complex bioactive molecules (e.g., chalcone (B49325) derivatives). | Fluoro-substituted aromatic ring, reactive ketone group. |
| Serotonin Receptor Ligands & SSRIs | Scaffold for building molecules with affinity for serotonin system targets. | Aromatic ketone core. |
| Agrochemicals (Fungicides) | Starting material for the synthesis of active agrochemical ingredients. | Substituted acetophenone skeleton. |
Design and Optimization of Bioactive Compounds
The specific structural characteristics of the fluoroacetophenone scaffold are critical in the rational design and optimization of new drug candidates. The fluorine atom, in particular, exerts significant influence over the molecule's conformation and electronic properties.
Structure-Activity Relationship (SAR) studies are fundamental to drug design, providing insights into how molecular structure dictates biological activity. patsnap.comlongdom.org The fluoroacetophenone scaffold is a valuable tool in this context. The introduction of a fluorine atom can modulate a compound's lipophilicity, metabolic stability, and binding interactions. researchgate.net In structure-based design, the predictable conformational preferences of 2'-fluoroacetophenone (B1202908) derivatives allow for more accurate modeling of how a potential drug candidate will fit into the binding site of a target protein. nih.govacs.org This allows medicinal chemists to make targeted modifications to enhance potency and selectivity while minimizing off-target effects. nih.gov
Research has shown that 2'-fluoro-substituted acetophenone derivatives exhibit a strong and exclusive preference for the s-trans conformation in solution. acs.orgnih.gov In this arrangement, the fluorine atom and the carbonyl oxygen are positioned on opposite sides of the bond connecting the acetyl group to the phenyl ring. nih.gov This preference is driven by the minimization of repulsive dipole-dipole interactions between the highly electronegative fluorine atom and the carbonyl oxygen. nih.gov
This conformational rigidity is highly advantageous in drug design. Molecules that are flexible in solution must adopt a specific conformation to bind to their biological target, a process that is entropically unfavorable. By starting with a scaffold that is pre-organized into a defined, low-energy conformation, the entropic penalty of binding is reduced, which can lead to enhanced binding affinity and, consequently, greater bioactivity. nih.govnih.gov The predictable s-trans conformation of the 2'-fluoroacetophenone core provides a stable platform for the spatial arrangement of other functional groups intended to interact with a biological target. acs.orgnih.gov
| Property | Finding | Underlying Cause | Impact on Drug Design and Bioactivity |
|---|---|---|---|
| Preferred Conformation | Exclusively adopts the s-trans conformer. nih.govnih.gov | Minimization of repulsive dipole forces between the C-F bond and the C=O bond. nih.gov | Provides a rigid, predictable scaffold for designing molecules. |
| Molecular Interactions | The fixed conformation orients the fluorine and other substituents in defined spatial positions. | Strong stereoelectronic effects of the ortho-fluorine atom. nih.gov | Allows for precise positioning of functional groups to optimize interactions with target binding sites. |
| Bioactivity | Conformational pre-organization can lead to higher binding affinity. | Reduced entropic penalty upon binding to a biological target. nih.gov | Potential for increased potency and efficacy of the final bioactive compound. |
Enabling Fragment-Based Drug Discovery and Scaffold Design
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in the development of new drugs. This approach involves screening libraries of small, low-complexity molecules, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule.
Substituted acetophenones are valuable scaffolds in the creation of fragment libraries due to their synthetic accessibility and the ease with which they can be modified. The core structure provides a robust anchor that can be elaborated with various functional groups to explore the chemical space around a target's binding site.
While there is no specific data available for this compound in FBDD, a hypothetical application would leverage its distinct features. The fluorophenyl group can engage in specific interactions with protein residues, while the methoxyethoxy side chain offers opportunities for modification to enhance binding affinity and selectivity.
In scaffold design, the acetophenone core can serve as a central framework upon which to build more complex molecular architectures. For instance, the ketone functionality can be a handle for various chemical transformations, allowing for the construction of diverse compound libraries. These libraries can then be screened for activity against a range of therapeutic targets.
The table below illustrates the general characteristics of acetophenone derivatives that make them suitable for these applications, although specific data for this compound is not available.
| Property | Relevance in Drug Discovery |
| Molecular Weight | Typically low, aligning with the principles of fragment-based design. |
| Synthetic Tractability | Readily synthesized and modified, allowing for the creation of diverse libraries. |
| Structural Rigidity | The phenyl ring provides a defined shape for interaction with protein binding sites. |
| Functionality | The ketone group serves as a versatile chemical handle for further elaboration. |
Spectroscopic and Structural Elucidation Studies of 2 Fluoro 4 2 Methoxyethoxy Acetophenone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For fluorinated compounds such as 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, advanced NMR methods, particularly those involving the ¹⁹F nucleus, offer unique insights into conformation and electronic environment.
Through-Space Spin-Spin Couplings (TS-couplings) in Fluorinated Acetophenones
In 2'-fluoro-substituted acetophenone (B1666503) derivatives, a notable phenomenon known as through-space spin-spin coupling (TS-coupling) is observed in their NMR spectra. nih.govnih.gov This type of coupling occurs between nuclei that are in close spatial proximity, typically within the sum of their van der Waals radii, regardless of the number of bonds separating them. nih.gov Specifically, TS-couplings between the fluorine atom at the 2'-position and the protons of the acetyl group (Hα), as well as the acetyl carbon (Cα), provide definitive evidence for the molecule's conformational preferences in solution. nih.gov
Studies have revealed that 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. nih.govnih.gov This arrangement is energetically favorable as it minimizes the repulsive forces between the electronegative fluorine and oxygen atoms. libretexts.org The observation of significant ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants is a direct consequence of this fixed conformation, which brings the acetyl group protons and carbon close to the fluorine atom. nih.gov For instance, the Hα–F coupling constants in some 2'-fluoroacetophenone (B1202908) derivatives have been measured to be over 3.2 Hz, a value significantly larger than typical through-bond five-bond couplings, indicating a dominant through-space interaction. nih.gov
The magnitude of these TS-couplings has also been shown to be influenced by the solvent's dielectric constant, suggesting that the polarity of the medium can affect the electronic environment and, to a lesser extent, the conformational stability. nih.govnih.gov These detailed conformational analyses, made possible by the study of TS-couplings, are vital for understanding the molecule's reactivity and potential interactions in various chemical and biological systems. libretexts.org
| Coupling | Typical Value (Hz) | Significance |
|---|---|---|
| ⁵J(Hα, F) | > 3.0 | Indicates close proximity of acetyl protons to the fluorine atom. |
| ⁴J(Cα, F) | Variable | Confirms the s-trans conformation through spatial interaction with the acetyl carbon. |
Applications of Gel-Phase ¹⁹F NMR Spectroscopy for Monitoring Reactions
Gel-phase ¹⁹F NMR spectroscopy is a powerful technique for monitoring the progress of solid-phase organic synthesis, a common method for constructing complex molecules. Given that this compound contains a fluorine atom, this technique is highly applicable for tracking reactions involving this or similar fluorinated scaffolds attached to a solid support.
The ¹⁹F nucleus offers several advantages for reaction monitoring. It has a high natural abundance (100%) and a large chemical shift dispersion, which minimizes signal overlap and allows for clear visualization of reactants, intermediates, and products. nih.gov In gel-phase NMR, the resin-bound substrate is swollen in a suitable deuterated solvent, and the ¹⁹F NMR spectrum is acquired directly on the heterogeneous mixture. This allows for real-time, non-invasive monitoring of reaction kinetics and completion without the need for cleavage from the solid support.
For a compound like this compound functionalized onto a resin, any chemical transformation near the fluorine-bearing aromatic ring would likely induce a change in the ¹⁹F chemical shift. This provides a direct handle to observe the conversion of starting material to product. The high sensitivity and lack of background signals in the ¹⁹F NMR spectrum make it an ideal tool for optimizing reaction conditions and for high-throughput screening of reaction libraries involving fluorinated building blocks.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. For this compound, the IR and Raman spectra would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent parts.
The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetophenone moiety, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The fluorine and methoxyethoxy groups, through their inductive and resonance effects, can modulate the electron density around the carbonyl group, causing slight shifts in its stretching frequency.
Other characteristic vibrational modes would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and methylene (B1212753) groups of the methoxyethoxy side chain, appearing in the 2850-3000 cm⁻¹ region.
C-O-C stretching: Associated with the ether linkages, giving rise to strong bands in the 1000-1300 cm⁻¹ region.
C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ range.
Aromatic C=C stretching: These vibrations typically result in multiple bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene (B151609) ring and the breathing mode of the ring are particularly characteristic. The carbonyl stretch is also observable in the Raman spectrum, although its intensity can vary.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=O Stretch | 1650 - 1700 | IR (Strong), Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman (Strong) |
| C-F Stretch | 1000 - 1400 | IR (Strong) |
| C-O-C Stretch | 1000 - 1300 | IR (Strong) |
X-ray Crystallographic Analysis for Conformation and Solid-State Packing
X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 2'-fluoro-substituted acetophenones, X-ray crystallographic studies have been instrumental in confirming the s-trans conformation that is also observed in solution via NMR spectroscopy. nih.govnih.gov
In the solid state, the benzene ring and the carbonyl group are found to be nearly coplanar in this s-trans arrangement. nih.gov This planarity maximizes conjugation between the aromatic ring and the carbonyl group. The crystal packing of such molecules is governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak intermolecular interactions involving the fluorine and oxygen atoms.
The presence of the flexible 2-methoxyethoxy side chain in this compound could lead to more complex packing arrangements compared to simpler acetophenones. The ether oxygens could act as hydrogen bond acceptors if suitable donors are present, or they could influence the crystal packing through dipole-dipole interactions. A detailed crystallographic analysis would reveal the precise conformation of this side chain and how it is oriented relative to the acetophenone core, as well as how the molecules arrange themselves in the crystal lattice.
Mass Spectrometry for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular integrity by identifying the molecular ion peak (M⁺•).
Upon electron ionization (EI), the molecular ion is formed, and it can then undergo fragmentation through various pathways. The fragmentation of acetophenones is well-characterized and typically involves two main cleavage patterns:
α-Cleavage: This involves the cleavage of the bond between the carbonyl group and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. For the parent acetophenone, this results in a base peak at m/z 105. For this compound, this would lead to a [M-15]⁺ ion.
Cleavage of the Acyl Group: The bond between the carbonyl carbon and the aromatic ring can also break, leading to the loss of the entire acyl group (•COCH₃) and the formation of a substituted phenyl cation.
The presence of the 2-methoxyethoxy side chain introduces additional fragmentation pathways. Cleavage within this ether side chain is likely to occur, leading to characteristic fragment ions. For example, the loss of the entire methoxyethoxy group or parts of it would result in specific mass-to-charge ratio peaks. The fragmentation pattern can thus provide a fingerprint for the molecule, confirming the presence and connectivity of its different structural components.
| Fragmentation Pathway | Lost Fragment | Resulting Ion Structure |
|---|---|---|
| α-Cleavage | •CH₃ | [M-15]⁺ (acylium ion) |
| Side-chain cleavage | •CH₂OCH₃ | Ion corresponding to the loss of a methoxymethyl radical. |
| Side-chain cleavage | •OCH₂CH₂OCH₃ | Ion corresponding to the loss of the entire methoxyethoxy radical. |
| Cleavage of the acyl group | •COCH₃ | [M-43]⁺ (substituted phenyl cation) |
Theoretical and Computational Chemistry Approaches to 2 Fluoro 4 2 Methoxyethoxy Acetophenone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible yet accurate framework for predicting a wide range of molecular characteristics. For acetophenone (B1666503) derivatives, DFT has been successfully employed to elucidate structural and spectroscopic features. researchgate.netnih.gov
Prediction of Molecular Geometry and Electronic Structure
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry to find the minimum energy state, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted acetophenones, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a high level of accuracy. researchgate.net Studies on analogous 2'-fluoroacetophenone (B1202908) derivatives have shown that the benzene (B151609) ring and the carbonyl group are nearly coplanar, a structural feature crucial for its electronic properties. nih.gov
The electronic structure, particularly the distribution of electrons, is also a key output of DFT calculations. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
| Parameter | Predicted Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Indicates the double bond character of the carbonyl group. |
| C-F Bond Length | ~1.35 Å | Reflects the strong, polar nature of the carbon-fluorine bond. |
| C-C-C=O Dihedral Angle | ~0° or ~180° | Confirms the coplanarity of the acetyl group with the aromatic ring. |
| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating capability. |
| LUMO Energy | ~ -1.8 eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Indicates high chemical stability and low reactivity. researchgate.net |
Conformational Analysis and Stability Predictions
For molecules with rotatable bonds, such as the acetyl group in acetophenones, multiple conformations may exist. DFT calculations are essential for identifying the most stable conformers and quantifying their relative energies. In 2'-fluoro-substituted acetophenones, two primary planar conformers are considered: s-trans (where the C=O bond is anti-periplanar to the C-F bond) and s-cis (where these bonds are syn-periplanar). nih.gov
Computational studies have consistently shown that the s-trans conformer is significantly more stable. nih.gov This preference is attributed to the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms in the spatially constrained s-cis arrangement. DFT calculations can precisely predict the energy difference between these conformers, confirming the overwhelming preference for the s-trans state in solution. nih.gov The stability of this conformation is also influenced by the solvent, with the dielectric constant of the medium affecting intramolecular interactions. nih.gov
Vibrational Frequency and Spectroscopic Property Simulation
DFT enables the simulation of vibrational spectra (infrared and Raman), which is invaluable for interpreting experimental data. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions, such as stretching, bending, and torsional modes. nih.gov The theoretical spectra, although often requiring a scaling factor to match experimental results perfectly, provide a robust basis for structural confirmation. For this compound, key vibrational modes would include the C=O stretch, C-F stretch, aromatic ring vibrations, and modes associated with the methoxyethoxy group.
In addition to vibrational spectra, DFT can predict other spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions are highly useful for assigning signals in experimental NMR spectra and confirming the molecular structure.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of C-H bonds in the methyl and ethoxy groups. |
| C=O Stretch | ~1680 | Stretching of the carbonyl double bond in the acetyl group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the benzene ring. |
| C-F Stretch | ~1250 | Stretching of the carbon-fluorine bond. |
| C-O Stretch | 1200 - 1000 | Stretching of ether linkages in the methoxyethoxy group. |
Molecular Dynamics Simulations to Investigate Reactivity and Interactions
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events in a simulated environment that mimics real-world conditions. uq.edu.au
For a compound like this compound, MD simulations can be employed to study its behavior in different solvents, revealing how solvent molecules arrange around it and influence its conformational flexibility. If the compound is investigated as a potential ligand for a biological target, MD simulations are crucial for exploring the stability of the ligand-protein complex. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of atomic positions are used to assess the stability of the complex, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule or protein are most flexible. nih.govsemanticscholar.org These simulations provide deep insights into the intermolecular forces—such as hydrogen bonds and van der Waals interactions—that govern the molecule's interactions with its environment. nih.gov
Quantum Chemical Methods for Mechanistic Insights and Reactivity Prediction
Quantum chemical methods, including DFT, are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic properties derived from these calculations, a quantitative assessment of reactivity can be achieved.
Based on the calculated HOMO and LUMO energies, a variety of global reactivity descriptors can be derived. These descriptors quantify different aspects of a molecule's reactivity and are used to compare the reactivity of different compounds. researchgate.netnih.gov
Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. A harder molecule is less reactive. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. A softer molecule is more reactive. researchgate.net
Electronegativity (χ): The negative of the chemical potential, it measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character.
These quantum chemical descriptors provide a theoretical framework for understanding why a molecule reacts the way it does. They can also be used to predict the outcomes of chemical reactions by comparing the reactivity of different sites within a molecule (local reactivity descriptors) or by modeling the entire reaction pathway, including transition states and intermediates, to determine activation energies and reaction kinetics. iaea.org
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | High value indicates high stability and low reactivity. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 | Indicates the tendency of electrons to escape from the system. |
| Electronegativity (χ) | -μ | 4.15 | Represents the molecule's ability to attract electrons. |
| Chemical Softness (S) | 1 / (2η) | 0.21 | Low value indicates low polarizability and reactivity. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | 3.66 | Moderate electrophilicity, indicating its ability to act as an electron acceptor. |
Future Directions and Emerging Research Areas for 2 Fluoro 4 2 Methoxyethoxy Acetophenone
Development of Novel Derivatization and Functionalization Strategies
The acetophenone (B1666503) scaffold is a versatile precursor in organic synthesis, and future research will likely focus on developing innovative methods to modify 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone to create a diverse library of new chemical entities. nih.govresearchgate.net The presence of multiple reactive sites—the ketone carbonyl, the α-methyl group, and the aromatic ring—allows for a wide array of chemical transformations.
Key Research Thrusts:
α-Functionalization: The methyl group adjacent to the carbonyl is amenable to various reactions, including halogenation, oxidation, and C-H functionalization, to introduce new functionalities. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, leading to derivatives with novel reactivity and potential biological activity.
Ketone Group Transformations: The carbonyl group can be targeted for reactions such as reduction to alcohols, reductive amination to form complex amines, and condensation reactions (e.g., aldol (B89426) condensations) to build larger molecular frameworks. researchgate.netresearchgate.net These strategies are fundamental in using the parent compound as a building block for more complex pharmaceutical intermediates.
Aromatic Ring Functionalization: While the fluorine and methoxyethoxy groups direct electrophilic aromatic substitution, modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) offer powerful tools for C-C and C-N bond formation at specific positions on the benzene (B151609) ring. researchgate.net Palladium-catalyzed C-H fluorination is another advanced technique that could be explored. rsc.org
Synthesis of Heterocyclic Scaffolds: Acetophenones are well-established synthons for constructing a variety of heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net Future work could involve multi-component reactions using this compound to efficiently generate complex heterocyclic systems like pyrazoles, quinolones, and benzimidazoles. researchgate.netmdpi.com
A summary of potential derivatization strategies is presented in the table below.
| Target Site | Reaction Type | Potential Products |
| α-Methyl Group | Halogenation, Oxidation, C-H Functionalization | α-Halo ketones, α-Hydroxy ketones, Functionalized alkyl chains |
| Ketone Carbonyl | Reduction, Reductive Amination, Condensation | Secondary alcohols, Substituted amines, Chalcones, Heterocycles |
| Aromatic Ring | Cross-Coupling (Suzuki, Heck), C-H Activation | Bi-aryl compounds, Substituted anilines, Further functionalized rings |
| Ether Linkage | Ether Cleavage (under harsh conditions) | Phenolic derivatives |
These strategies will enable the synthesis of diverse molecular libraries, providing a rich collection of compounds for screening in various applications, particularly in drug discovery and materials science.
Exploration in Materials Science and Specialty Chemicals Applications
The incorporation of fluorine into organic molecules is known to impart unique properties such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. researchgate.netnumberanalytics.com These attributes make fluorinated aromatic compounds valuable in materials science and as specialty chemical intermediates. researchgate.net Future research on this compound is expected to explore its potential in these areas.
Potential Applications:
High-Performance Polymers: Fluorinated aromatic ketones can be used as monomers or additives in the synthesis of polymers like polyether ether ketone (PEEK). The fluorine atom can enhance properties such as oxidative stability and flame retardancy, while the methoxyethoxy group could introduce flexibility and modify solubility. researchgate.net
Liquid Crystals: The rigid aromatic core combined with a flexible side chain is a common motif in liquid crystal design. The strong dipole moment of the C-F bond can influence the mesophase behavior and dielectric properties, making derivatives of this compound candidates for new liquid crystal materials. researchgate.net
Specialty Intermediates: As a functionalized aromatic compound, it can serve as a key intermediate in the synthesis of agrochemicals (herbicides, fungicides) and pharmaceuticals. researchgate.netnumberanalytics.com The specific substitution pattern may lead to end-products with unique biological activities or physical properties. It can also be a precursor for dyes and pigments, where the chromophore system is built upon the acetophenone core.
The table below outlines potential research areas in materials science for this compound.
| Application Area | Potential Role of the Compound | Desirable Properties Conferred |
| Polymers | Monomer or additive | Enhanced thermal stability, chemical resistance, modified solubility |
| Liquid Crystals | Core molecular structure | Influence on mesophase behavior and dielectric properties |
| Agrochemicals | Synthetic intermediate | Precursor to biologically active herbicides or fungicides |
| Dyes & Pigments | Precursor for chromophores | Building block for novel colorants |
Further investigation into polymerization reactions and the physical property characterization of its derivatives will be crucial to unlocking its potential in these fields.
Integration into Automated and High-Throughput Synthesis Platforms
The landscape of chemical synthesis is being transformed by automation and high-throughput experimentation (HTE), which allow for the rapid execution and analysis of many reactions in parallel. acs.orgnih.gov These technologies are particularly valuable in pharmaceutical development for accelerating the discovery and optimization of synthetic routes and for generating large libraries of compounds for screening. acs.orgpharmafeatures.com
This compound, as a key chemical intermediate, is well-suited for integration into these modern workflows.
Future Research Focus:
Library Synthesis: Automated platforms can utilize the parent compound as a starting material in combination with a diverse set of reagents to perform the derivatization reactions outlined in section 8.1. This would enable the rapid generation of hundreds or thousands of distinct derivatives in a resource-efficient manner. researchgate.net
Reaction Optimization: HTE platforms are ideal for quickly screening a wide range of catalysts, solvents, and reaction conditions to find the optimal parameters for synthesizing derivatives of this compound. acs.org This accelerates process development and ensures higher yields and purity.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters like temperature and mixing, improving safety and scalability. proquest.com Developing flow-based synthesis routes for the derivatization of this compound would be a significant step towards more efficient and sustainable manufacturing processes.
The integration of this compound into automated systems represents a shift from traditional, manual synthesis to a data-rich, accelerated approach to chemical discovery and development. nih.govchemrxiv.org
Advanced Computational Modeling for Property Prediction and Rational Drug Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new functional molecules, thereby reducing the time and cost associated with experimental trial-and-error. researchgate.netopenmedicinalchemistryjournal.com For this compound and its potential derivatives, advanced computational modeling is a promising avenue of future research.
Key Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule. Studies on similar 2'-fluoro-substituted acetophenones have used DFT to confirm conformational preferences (e.g., the s-trans conformation), which is crucial for understanding how the molecule interacts with biological targets. nih.gov Such calculations can elucidate the impact of the fluorine and methoxyethoxy substituents on the molecule's dipole moment, reactivity, and spectroscopic properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed to correlate their chemical structures with their observed activities. nih.govnih.gov These mathematical models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. researchgate.netfrontiersin.orgphyschemres.org
Molecular Docking: In the context of rational drug design, molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein. nih.govnih.gov This in silico approach helps to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) and provides a basis for designing molecules with improved binding affinity and selectivity. frontiersin.org
The synergy between these computational methods can create a powerful workflow for designing novel molecules with desired properties, whether for pharmaceutical applications or materials science. openmedicinalchemistryjournal.comslideshare.net
| Computational Method | Application Area | Predicted Information |
| DFT Calculations | Molecular Property Prediction | Conformation, dipole moment, electronic structure, reactivity |
| QSAR Modeling | Drug/Agrochemical Discovery | Prediction of biological activity based on chemical structure |
| Molecular Docking | Rational Drug Design | Binding mode and affinity to a biological target |
By leveraging these advanced modeling techniques, researchers can navigate the vast chemical space of possible derivatives more efficiently, focusing experimental efforts on compounds with the highest probability of success.
Q & A
Basic: What are the standard synthetic routes for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation to introduce the acetophenone core, followed by nucleophilic aromatic substitution (NAS) to install the fluorine and methoxyethoxy groups. For the methoxyethoxy moiety, Williamson ether synthesis is often employed using 2-methoxyethanol and a suitable leaving group (e.g., bromide or tosylate) under basic conditions. Optimization of reaction parameters (e.g., temperature, catalyst) is critical for regioselectivity, as competing reactions may occur at adjacent positions. Characterization of intermediates via H/C NMR and mass spectrometry ensures structural fidelity .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. Fluorine coupling patterns in F NMR distinguish para/meta substitution.
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254–280 nm) assesses purity, especially for detecting unreacted precursors.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns aid structural elucidation.
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the methoxyethoxy group .
Advanced: How can the synthetic yield of this compound be optimized?
Methodological Answer:
- Catalyst Screening : Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (H₂SO₄) in Friedel-Crafts acylation improve regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time for NAS and etherification steps while enhancing yield.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ether synthesis.
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl) to prevent side reactions .
Advanced: How does the 2-methoxyethoxy substituent influence solubility and reactivity compared to simpler groups (e.g., methoxy or hydroxy)?
Methodological Answer:
- Solubility : The methoxyethoxy group increases hydrophilicity compared to methoxy, enhancing aqueous solubility. However, bulkiness may reduce solubility in nonpolar solvents.
- Reactivity : The ether linkage introduces steric hindrance, slowing electrophilic substitution. The electron-donating methoxy group in the ethoxy chain activates the ring toward electrophiles, while fluorine exerts an electron-withdrawing effect, creating a polarized aromatic system. Comparative studies with analogs (e.g., 2'-Fluoro-4'-methoxyacetophenone) highlight these trade-offs .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation : Confirm assay conditions (e.g., cell lines, incubation time) match literature protocols. For antimicrobial studies, standardize MIC (Minimum Inhibitory Concentration) testing against reference strains.
- Purity Verification : Impurities (e.g., residual solvents, byproducts) may skew results. Use HPLC-MS to ensure ≥95% purity.
- Structural Analog Comparison : Compare activity with related compounds (e.g., 2',4'-Difluoro-2-hydroxyacetophenone) to isolate substituent-specific effects. Meta-analyses of proteomics data (e.g., protein binding assays) can resolve mechanistic discrepancies .
Advanced: What computational strategies predict the interaction of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic effects of substituents on HOMO/LUMO orbitals, predicting reactivity in nucleophilic/electrophilic environments.
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential binding sites. The methoxyethoxy group’s flexibility may influence binding entropy.
- QSAR Modeling : Correlates substituent properties (e.g., logP, molar refractivity) with bioactivity data from analogs .
Advanced: How to mitigate solubility challenges in biological assays for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
